tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
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Overview
Description
The compound “tert-Butyl 3-ethynyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate” belongs to the class of organic compounds known as pyrazolopyrazines . These are polycyclic aromatic compounds containing a pyrazole ring fused to a pyrazine ring .
Synthesis Analysis
The synthesis of such compounds often involves multi-component reactions . A typical synthesis might involve the reaction of an aldehyde, malononitrile, hydrazine, and an ethynyl compound . The exact synthesis would depend on the specific substituents and their positions in the final product .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrazolo[1,5-a]pyrazine core, with a tert-butyl group, an ethynyl group, and a carboxylate group attached at specific positions . The exact structure would need to be confirmed using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions of this compound would be influenced by the functional groups present. The ethynyl group could undergo addition reactions, the carboxylate group could participate in esterification or amidation reactions, and the pyrazolo[1,5-a]pyrazine core might undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups . It would likely be a solid at room temperature, and its solubility in various solvents would depend on the polarity of the functional groups .Scientific Research Applications
Synthesis and Reactivity
Researchers have developed methods for the synthesis of pyrazole derivatives and their reactivity. A notable approach includes the multigram synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids through acylation and subsequent reactions with alkyl hydrazines, yielding isomeric pyrazoles that are separable by chromatography (Iminov et al., 2015). Another study demonstrated the use of tert-butyl isocyanide in Ugi reactions for the preparation of dihydropyrazolo[1,5-a]pyrazine-4,7-diones, showcasing the versatility of tert-butyl amides in cyclization processes (Nikulnikov et al., 2009).
Chemical Properties and Applications
The reactivity of pyrazole derivatives extends to the study of their potential in various chemical reactions. For instance, the synthesis of new halo-substituted pyrazolo[5,1-c][1,2,4]triazines involved diazotization and reaction with tert-butyl nitrite, leading to novel compounds (Ivanov et al., 2017). Additionally, the preparation and use of tert-butyl-protected pyrazoles for further chemical transformations have been explored, highlighting the importance of tert-butyl groups in protecting reactive sites (Pollock et al., 2014).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl 3-ethynyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-5-10-8-14-16-7-6-15(9-11(10)16)12(17)18-13(2,3)4/h1,8H,6-7,9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWIYZZAPOSXQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)C#C)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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